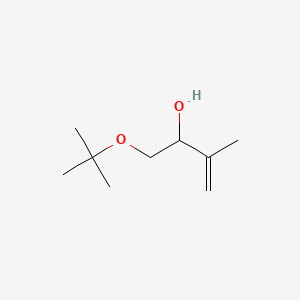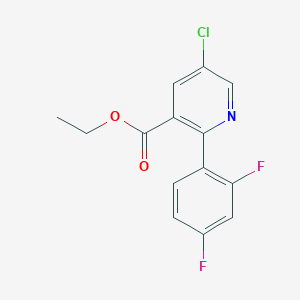
(+-)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a piperidine ring substituted with benzoyl and o-bromobenzoyloxy groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.
Addition of the o-Bromobenzoyloxy Group: This step can be carried out through esterification reactions using o-bromobenzoic acid and suitable activating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl group to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Benzyl derivatives.
Substitution: Various substituted piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride involves its interaction with specific molecular targets. The benzoyl and o-bromobenzoyloxy groups may facilitate binding to enzymes or receptors, modulating their activity. The piperidine ring can interact with various biological pathways, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-benzoylpiperidine hydrochloride: Lacks the o-bromobenzoyloxy group, resulting in different chemical and biological properties.
1-Methyl-3-(o-bromobenzoyloxy)piperidine hydrochloride: Lacks the benzoyl group, leading to variations in reactivity and applications.
Uniqueness
(±)-1-Methyl-3-benzoyl-3-(o-bromobenzoyloxy)piperidine hydrochloride is unique due to the presence of both benzoyl and o-bromobenzoyloxy groups
Eigenschaften
CAS-Nummer |
33422-50-3 |
|---|---|
Molekularformel |
C20H21BrClNO3 |
Molekulargewicht |
438.7 g/mol |
IUPAC-Name |
(4-benzoyl-1-methylpiperidin-1-ium-3-yl) 2-bromobenzoate;chloride |
InChI |
InChI=1S/C20H20BrNO3.ClH/c1-22-12-11-16(19(23)14-7-3-2-4-8-14)18(13-22)25-20(24)15-9-5-6-10-17(15)21;/h2-10,16,18H,11-13H2,1H3;1H |
InChI-Schlüssel |
IAMKWJSQXNEBGU-UHFFFAOYSA-N |
Kanonische SMILES |
C[NH+]1CCC(C(C1)OC(=O)C2=CC=CC=C2Br)C(=O)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-2-[bis(4-methoxybenzyl)amino]pyridine](/img/structure/B13744219.png)











